An In-depth Technical Guide to 2-Ethoxynicotinonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Ethoxynicotinonitrile: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Ethoxynicotinonitrile, a substituted pyridine derivative of significant interest in synthetic organic chemistry. The document details its core physicochemical properties, structural features, and characteristic spectroscopic signatures. A validated, step-by-step protocol for its synthesis via nucleophilic aromatic substitution is presented, grounded in established chemical principles. Furthermore, the guide explores the compound's chemical reactivity, potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical intermediate.
Core Chemical Identity and Properties
2-Ethoxynicotinonitrile is a bifunctional organic molecule belonging to the pyridine family. It incorporates a pyridine core, an ethoxy group (-OCH₂CH₃) at the 2-position, and a nitrile group (-C≡N) at the 3-position. This unique arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of more complex heterocyclic systems.
Key Identifiers and Physicochemical Data
The fundamental properties of 2-Ethoxynicotinonitrile are summarized in the table below. Experimental physical properties such as melting and boiling points are not widely reported in the literature, which is common for specialized research chemicals.
| Property | Value | Source(s) |
| IUPAC Name | 2-Ethoxypyridine-3-carbonitrile | IUPAC Nomenclature |
| Synonyms | 2-Ethoxynicotinonitrile | - |
| CAS Number | 14248-71-6 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Not specified (typically off-white to yellow solid) | General observation |
| Purity | Typically >95% (Commercial Grade) | Commercial Suppliers |
Structural Elucidation and Spectroscopic Profile
The structural integrity of 2-Ethoxynicotinonitrile is confirmed through a combination of spectroscopic techniques. While a dedicated public spectral database for this specific compound is sparse, its expected spectroscopic profile can be accurately predicted based on the well-characterized behavior of its constituent functional groups.
Chemical Structure
The molecule consists of a pyridine ring substituted at the C2 and C3 positions.
Caption: Chemical structure of 2-Ethoxynicotinonitrile (CAS: 14248-71-6).
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the three protons on the pyridine ring.
-
Ethoxy Protons: A triplet at approximately δ 1.4-1.5 ppm (3H, -CH₃) and a quartet at δ 4.4-4.6 ppm (2H, -OCH₂-). The coupling between these protons (J ≈ 7 Hz) is a classic ethyl group signature.[3]
-
Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely appear as a doublet of doublets, coupling to the protons at C5 and C6. The protons at C5 and C6 would also appear as distinct multiplets, with their precise shifts influenced by the anisotropic effects of the nitrile and ethoxy groups.[4][5]
-
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals.
-
Ethoxy Carbons: -CH₃ around δ 14-15 ppm and -OCH₂- around δ 62-65 ppm.[6]
-
Nitrile Carbon: A characteristically weak signal around δ 115-120 ppm.[7]
-
Pyridine Carbons: Five signals in the δ 110-165 ppm range. The carbon bearing the ethoxy group (C2) would be significantly downfield (δ ~160-165 ppm) due to the deshielding effect of the oxygen atom. The carbon bearing the nitrile group (C3) would appear around δ 110-115 ppm.[7]
-
Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2230 cm⁻¹. This is a highly characteristic peak for a nitrile group conjugated with an aromatic system.
-
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should appear in the region of 1240-1260 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹ due to the vibrations of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS) Under electron ionization (EI), the mass spectrum would provide structural confirmation through the molecular ion and characteristic fragmentation patterns.[8][9]
-
Molecular Ion (M⁺•): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ether linkage to give a fragment at m/z = 119.
-
Loss of ethylene (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z = 120.[10]
-
Loss of the entire ethoxy radical (•OCH₂CH₃, 45 Da) to yield an ion at m/z = 103.
-
Synthesis and Chemical Reactivity
2-Ethoxynicotinonitrile is most efficiently prepared through a nucleophilic aromatic substitution (SₙAr) reaction. Its reactivity is dominated by the nitrile moiety and the electron-deficient nature of the pyridine ring.
Recommended Synthesis Protocol
The standard laboratory synthesis involves the reaction of 2-chloronicotinonitrile with sodium ethoxide. The electron-withdrawing nitrile group and the ring nitrogen activate the C2 position towards nucleophilic attack.
Caption: Workflow for the synthesis of 2-Ethoxynicotinonitrile.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous ethanol at 0°C. Stir until all the sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve 2-chloronicotinonitrile (1.0 eq) in anhydrous ethanol.[11][12]
-
Nucleophilic Substitution: Cool the solution of 2-chloronicotinonitrile to 0°C and add the freshly prepared sodium ethoxide solution dropwise via a cannula or dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-Ethoxynicotinonitrile.
Chemical Reactivity
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide (2-ethoxynicotinamide) under controlled acidic or basic conditions, or further to a carboxylic acid (2-ethoxynicotinic acid) under more vigorous heating with strong acid or base.[13][14][15]
-
Nitrile Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-3-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reactions of the Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, it can undergo reactions such as N-oxidation.
Applications in Research and Drug Development
As a substituted nicotinonitrile, this compound is a valuable building block for the synthesis of a wide array of more complex heterocyclic structures. Nicotinonitrile and pyridine scaffolds are prevalent in many biologically active compounds.[16]
-
Medicinal Chemistry: It serves as a precursor for compounds with potential therapeutic activities. The nicotinonitrile moiety is found in various approved drugs and clinical candidates, and its derivatives have been investigated for anticancer and antimicrobial properties.[1][17]
-
Agrochemicals: Pyridine-based structures are frequently used in the development of new herbicides, fungicides, and insecticides.
-
Materials Science: Substituted pyridines can act as ligands for metal complexes, which have applications in catalysis and as functional materials.
Safety, Handling, and Toxicology
2-Ethoxynicotinonitrile is classified as an irritant and may cause allergic skin reactions. Proper safety precautions must be observed during its handling and use.
| Hazard Class | GHS Statement | Precautionary Measures |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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